N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by further functionalization. One common method includes the reaction of 1,2-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole core. This intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-(4-Chlorophenyl)-1H-benzimidazole
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both chloro and methyl groups enhances its chemical reactivity and potential biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C21H15Cl2N3O |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C21H15Cl2N3O/c1-12-6-7-13(10-17(12)23)21(27)24-14-8-9-16(22)15(11-14)20-25-18-4-2-3-5-19(18)26-20/h2-11H,1H3,(H,24,27)(H,25,26) |
InChI Key |
SJYKYCKSNLEALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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